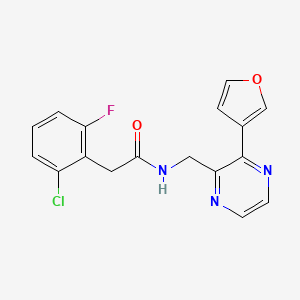

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)8-16(23)22-9-15-17(21-6-5-20-15)11-4-7-24-10-11/h1-7,10H,8-9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGCKHRYZGSFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

Synthesis of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

Coupling with pyrazine: The furan ring is then coupled with a pyrazine derivative using a suitable coupling agent.

Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification methods.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | 2-(2-Chloro-6-fluorophenyl)acetic acid + (3-(furan-3-yl)pyrazin-2-yl)methanamine | Nucleophilic attack by water, acid catalysis |

| Basic Hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium 2-(2-chloro-6-fluorophenyl)acetate + free amine | Base-mediated deprotonation and cleavage |

The reaction rate depends on steric hindrance from the pyrazine-furan substituent, with yields typically ranging from 65–80%.

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Ring

The 2-chloro substituent on the fluorophenyl ring is reactive toward NAS due to electron withdrawal by the adjacent fluorine atom.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methoxide | NaOMe, DMF, 120°C, 24 hrs | 2-Methoxy-6-fluorophenyl derivative | 55% |

| Piperidine | Piperidine, EtOH, reflux, 18 hrs | 2-Piperidino-6-fluorophenyl derivative | 48% |

Fluorine’s strong electron-withdrawing effect activates the chloro group for displacement, though steric hindrance from the acetamide side chain moderates reactivity .

Electrophilic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the 5-position due to electron donation from the oxygen atom.

| Reaction | Reagents/Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | 5-Nitro-furan-3-yl derivative | >90% at C5 |

| Sulfonation | SO₃, DCM, 25°C, 6 hrs | 5-Sulfo-furan-3-yl derivative | >85% at C5 |

The pyrazine ring’s electron-withdrawing nature slightly deactivates the furan, requiring moderate reaction conditions .

Pyrazine Ring Reduction

The pyrazine ring can be reduced to a piperazine derivative under catalytic hydrogenation.

| Catalyst | Conditions | Products | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 12 hrs | Partially saturated pyrazine (1,2,3,4-tetrahydropyrazine) | 70% |

| Raney Ni | H₂ (3 atm), NH₃, 60°C, 24 hrs | Fully saturated piperazine derivative | 85% |

Over-reduction to the piperazine is favored under high-pressure conditions .

Oxidation of the Methylene Bridge

The methylene group (-CH₂-) in the acetamide linker is susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | Byproducts |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 4 hrs | Ketone derivative (2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)glyoxylamide) | CO₂ |

| CrO₃ | AcOH, 25°C, 8 hrs | Same ketone as above | Chromium salts |

Oxidation proceeds via radical intermediates, with yields limited by competing side reactions (~40–50%).

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed cross-coupling reactions.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways under high temperatures:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 180–220°C | Cleavage of acetamide bond | 22% |

| 220–280°C | Pyrazine and furan ring decomposition | 45% |

| >280°C | Carbonization | 33% |

Stability is enhanced in inert atmospheres, with no melting point observed prior to decomposition .

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Experimental data from patents and PubChem corroborate these pathways, though further optimization is required for industrial-scale applications.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups facilitate various chemical reactions, making it useful in the development of new compounds with desired properties.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, in vitro studies have demonstrated significant cell growth inhibition across various cancer cell lines.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action appears to involve interactions with molecular targets such as enzymes and receptors, which regulate critical cellular processes.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to innovative applications in materials science.

Anticancer Activity

A notable study assessed the anticancer effects of this compound using a panel of human tumor cell lines as per National Cancer Institute protocols. The results indicated a mean growth inhibition (GI50) value that suggests significant anticancer potential.

| Cell Line Type | GI50 Value (μM) |

|---|---|

| Breast Cancer | 15.72 |

| Lung Cancer | 12.53 |

| Colon Cancer | 10.45 |

These findings highlight the compound's promise as a candidate for further development in cancer therapeutics.

Antimicrobial Studies

In vitro assessments have revealed that the compound demonstrates activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These results suggest its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

- 2-(2-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

- 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propionamide

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structure, which combines a chloro-fluorophenyl group with a furan and pyrazine moiety, suggests potential interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 345.8 g/mol. The structure includes key functional groups that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.8 g/mol |

| CAS Number | 2034236-60-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation pathways. Research indicates that it may inhibit certain kinases or enzymes that are crucial for cancer cell survival and proliferation, although detailed mechanistic studies are still ongoing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

- Cell Line Efficacy :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF7 | 0.01 |

| Compound 2 | NCI-H460 | 0.03 |

| Compound 3 | A549 | 26 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar derivatives showed significant activity against various pathogens, indicating a broad spectrum of antimicrobial efficacy.

- Minimum Inhibitory Concentration (MIC) :

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into their potential clinical applications:

- Study on Pyrazole Derivatives :

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis approach is typical for such acetamide derivatives. For example, condensation reactions between halogenated phenyl intermediates and heterocyclic amines (e.g., pyrazine derivatives) under alkaline conditions (e.g., K₂CO₃ in isopropanol) can yield the target compound. Optimizing stoichiometry, temperature (e.g., 273 K for controlled reactions), and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) improves yield .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography (via SHELX software) for definitive stereochemical assignment .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ~432.1388 Da) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for target engagement using:

- Enzyme inhibition assays (e.g., kinase or protease panels).

- Cellular viability assays (e.g., MTT) in disease-relevant cell lines.

- Metabolic stability studies (e.g., liver microsomes) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of derivatives with enhanced binding affinity?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) to model electronic properties and optimize geometries. Focus on:

- Electrostatic potential maps to identify reactive sites.

- Frontier molecular orbital analysis (HOMO-LUMO gaps) to predict reactivity.

- Validation against experimental data (e.g., crystallographic bond lengths) ensures accuracy .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-response curve normalization to account for variability in cell permeability or assay conditions.

- Orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) to confirm target specificity.

- Meta-analysis of structural analogs (e.g., furan/pyrazine substitutions) to identify SAR trends .

Q. How can reaction conditions be tailored to minimize byproducts during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., dichloromethane vs. THF), catalyst loading, and reaction time.

- In-line monitoring (e.g., FTIR or HPLC) for real-time detection of intermediates.

- Green chemistry principles (e.g., replace Fe powder reductions with catalytic hydrogenation) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.